2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide
Description
This compound features a 4-methyl-6-oxo-1,6-dihydropyrimidine core, a bicyclic heterocycle with a keto group at position 6 and a methyl substituent at position 2. The pyrimidine ring is substituted at the N1 position by an acetamide group, which is further functionalized with a [(oxan-4-yl)(thiophen-2-yl)methyl] moiety. While direct biological data for this compound are unavailable in the provided evidence, structurally related analogs have demonstrated anticonvulsant and antimicrobial activities .
Properties
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-[oxan-4-yl(thiophen-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-9-16(22)20(11-18-12)10-15(21)19-17(14-3-2-8-24-14)13-4-6-23-7-5-13/h2-3,8-9,11,13,17H,4-7,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMAYSGGROAHKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC(C2CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of Thiophene Ring: The thiophene ring can be introduced via a nucleophilic substitution reaction using thiophene-2-carboxaldehyde and an appropriate nucleophile.
Cyclization to Form Oxane Ring: The oxane ring can be formed through a cyclization reaction involving an appropriate diol and a dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide exhibit significant anticancer properties. These compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Research has shown that derivatives of pyrimidine can target specific oncogenic pathways, making them valuable candidates for further investigation in cancer therapy.
Antimicrobial Properties
The presence of thiophene in the compound's structure suggests potential antimicrobial activity. Thiophene derivatives are known for their efficacy against a broad spectrum of bacteria and fungi. Preliminary studies have demonstrated that the compound exhibits inhibitory effects on pathogenic microorganisms, indicating its potential use as an antimicrobial agent.
Anti-inflammatory Effects
Compounds with similar structures have been evaluated for their anti-inflammatory properties. The inhibition of key inflammatory mediators such as cytokines and prostaglandins has been observed, suggesting that this compound could be developed as a therapeutic agent for inflammatory diseases.
Case Studies
Mechanism of Action
The mechanism by which 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide exerts its effects depends on its application. In enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In antimicrobial activity, it may disrupt the cell membrane or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of N-substituted 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-yl)acetamides . Key structural variations among analogs include:
Key Observations :
- Linkage Type : Unlike thioether-linked analogs (e.g., 5.12, 5.15), the target compound is substituted directly at the pyrimidine N1 position, which may alter electronic properties and metabolic stability .
Physicochemical and Spectral Properties
- Melting Points : Analogous compounds (e.g., 5.12, 5.15) exhibit high melting points (196–224°C), suggesting crystalline stability .
- NMR Signatures: Pyrimidinone protons (e.g., CH-5 in 5.12) resonate at δ 5.98–6.05 ppm, while acetamide NH groups appear as broad singlets near δ 10.0–12.5 ppm .
- Molecular Weight : The target compound’s molecular weight is expected to exceed 340 g/mol (based on a related analog in ), influencing solubility and bioavailability.
Biological Activity
The compound 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide (CAS Number: 2034271-48-0) is a pyrimidine derivative known for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 340.40 g/mol. The structure features a dihydropyrimidine core, which is often associated with various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O2S |
| Molecular Weight | 340.40 g/mol |
| CAS Number | 2034271-48-0 |
| SMILES | O=C(Cn1cnc(cc1=O)C)NCc1ccnc(c1)c1cccs1 |
Synthesis
The synthesis of pyrimidine derivatives typically involves multi-step reactions, including cyclization and functional group modifications. For this specific compound, methods may include the use of thiophene derivatives and oxane moieties to enhance biological activity.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the pyrimidine ring can inhibit bacterial growth effectively. The compound may share similar antimicrobial characteristics due to its structural features.
Case Study:
In a comparative study, several pyrimidine derivatives were synthesized and tested against common bacterial strains. The results indicated that compounds with specific substitutions on the pyrimidine ring demonstrated varying degrees of antibacterial activity, with some showing potency comparable to established antibiotics .
Anticancer Potential
Pyrimidines are also explored for their anticancer properties. The mechanism often involves the inhibition of DNA synthesis or interference with cellular signaling pathways. The specific compound's ability to affect cancer cell lines has yet to be extensively studied; however, related compounds in its class have shown promise in preclinical trials.
Research Findings:
A related study highlighted that certain dihydropyrimidine derivatives exhibited cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest . This suggests a potential pathway for further investigation into the anticancer efficacy of the compound.
Enzyme Inhibition
Inhibition of key enzymes plays a critical role in the biological activity of many pharmaceuticals. Compounds like this compound may act as enzyme inhibitors, impacting metabolic pathways relevant to disease states.
Example:
Enzyme assays conducted on similar pyrimidine derivatives have demonstrated their ability to inhibit enzymes involved in nucleic acid metabolism, suggesting that this compound could potentially affect similar pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
